![molecular formula C7H8INO B2489883 1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile CAS No. 2230803-78-6](/img/structure/B2489883.png)
1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Iodomethyl)-2-oxabicyclo[211]hexane-4-carbonitrile is a unique bicyclic compound featuring an iodomethyl group, an oxabicyclo structure, and a carbonitrile group This compound is part of the bicyclo[21
Mechanism of Action
Target of Action
Bicyclo[2.1.1]hexanes are incorporated in newly developed bio-active compounds . They are playing an increasingly important role in medicinal chemistry and crop science
Mode of Action
The general class of bicyclo[211]hexanes is known to interact with their targets via various biochemical reactions .
Biochemical Pathways
Bicyclo[211]hexanes are known to be involved in various biochemical pathways due to their bio-active nature .
Result of Action
Bio-active compounds like bicyclo[211]hexanes are generally used for their therapeutic effects .
Preparation Methods
The synthesis of 1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile typically involves photochemical reactions. One common method is the [2+2] cycloaddition of alkenes with dioxenones, followed by functional group transformations . This approach allows for the efficient construction of the bicyclo[2.1.1]hexane core. Industrial production methods may involve scaling up these photochemical reactions using specialized equipment to ensure consistent yields and purity .
Chemical Reactions Analysis
1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Oxidation and Reduction: The compound can undergo oxidation to introduce additional functional groups or reduction to modify the existing ones.
Cycloaddition Reactions: The strained ring system makes it a suitable candidate for cycloaddition reactions, which can be used to construct more complex molecular architectures.
Common reagents used in these reactions include samarium diiodide (SmI2) for reductions and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a bioisostere for ortho- and meta-substituted benzenes, making it valuable in drug design and development.
Materials Science: The compound’s unique structure can be utilized in the synthesis of novel materials with specific properties.
Chemical Biology: It can be used as a building block for the synthesis of complex molecules that interact with biological targets.
Comparison with Similar Compounds
Similar compounds to 1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile include other bicyclo[2.1.1]hexane derivatives and bicyclo[1.1.1]pentanes. These compounds share the strained ring system but differ in their functional groups and specific applications .
Biological Activity
1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile is a bicyclic compound characterized by its unique structural features, including an iodomethyl group and a carbonitrile moiety. This compound is attracting attention in medicinal chemistry due to its potential biological activities and applications in drug design.
- Molecular Formula : C7H8INO
- Molecular Weight : 224.04 g/mol
- Density : 1.979 g/cm³ (predicted)
- Boiling Point : 222 °C (predicted)
This compound operates through various biochemical pathways, primarily by interacting with biological targets via substitution and cycloaddition reactions. The presence of the iodomethyl group allows for nucleophilic substitution, which can lead to the formation of diverse derivatives with potentially enhanced biological activity.
Anticancer Properties
Recent studies indicate that bicyclic compounds like this compound may serve as bioisosteres for traditional aromatic compounds in drug development. The incorporation of such bicyclic structures can enhance the pharmacological profiles of anticancer agents by improving their selectivity and potency against cancer cells.
Neuroprotective Effects
Research has shown that derivatives of bicyclo[2.1.1]hexanes exhibit neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases. The ability to modify the structure through various synthetic pathways enhances the exploration of neuroprotective agents.
Synthesis and Validation
A study published in Angewandte Chemie highlights the synthesis of 2-oxabicyclo[2.1.1]hexanes, which includes derivatives like this compound. These compounds were validated as bioisosteres for ortho- and meta-substituted benzenes, demonstrating their utility in medicinal chemistry .
Application in Drug Design
In another investigation, researchers explored the use of bicyclic structures as building blocks for drug synthesis, focusing on their incorporation into various pharmacologically active compounds. The study emphasized how modifications to the bicyclic core could lead to improved drug-like properties .
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
This compound | C7H8INO | Potential anticancer and neuroprotective properties |
Bicyclo[2.2.1]heptane derivatives | C7H12 | Known for analgesic effects |
Bicyclo[3.3.0]octane derivatives | C8H14 | Exhibits anti-inflammatory properties |
Future Directions
The ongoing research into the biological activity of this compound suggests a promising future for its application in drug development, particularly in creating novel therapeutic agents targeting cancer and neurodegenerative diseases.
Properties
IUPAC Name |
1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8INO/c8-3-7-1-6(2-7,4-9)5-10-7/h1-3,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLOLKUSPFQNSJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(OC2)CI)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.